molecular formula C19H22N2O3 B11170913 N-(4-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide

N-(4-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11170913
M. Wt: 326.4 g/mol
InChI Key: AIDNTNNVJWVWHV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide is an organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: This step involves the ethoxylation of a phenyl ring, usually through a nucleophilic substitution reaction.

    Amidation Reaction: The ethoxyphenyl intermediate is then reacted with 4-aminobenzamide under specific conditions to form the desired compound. This reaction often requires a catalyst and controlled temperature.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide
  • N-(4-ethoxyphenyl)-4-[(2-ethylpropanoyl)amino]benzamide

Uniqueness

N-(4-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide is unique due to its specific ethoxy and methylpropanoyl substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C19H22N2O3/c1-4-24-17-11-9-16(10-12-17)21-19(23)14-5-7-15(8-6-14)20-18(22)13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

AIDNTNNVJWVWHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C

Origin of Product

United States

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